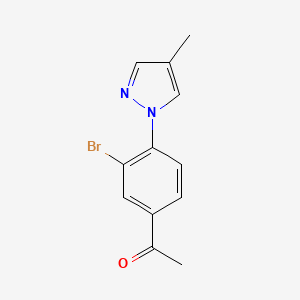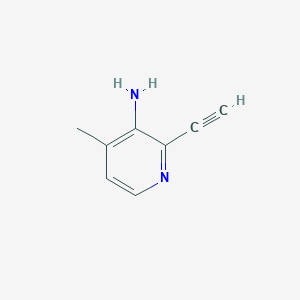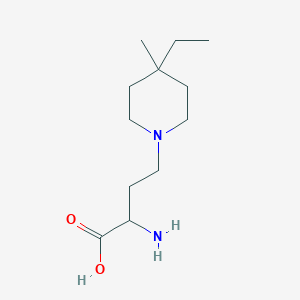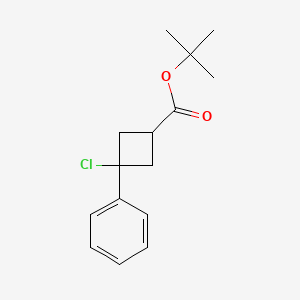
Tert-butyl3-chloro-3-phenylcyclobutane-1-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Tert-butyl 3-chloro-3-phenylcyclobutane-1-carboxylate is an organic compound that belongs to the class of cyclobutane carboxylates It features a tert-butyl ester group, a phenyl group, and a chlorine atom attached to a cyclobutane ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 3-chloro-3-phenylcyclobutane-1-carboxylate typically involves the reaction of tert-butyl cyclobutanecarboxylate with a chlorinating agent in the presence of a catalyst. One common method is the chlorination of tert-butyl cyclobutanecarboxylate using thionyl chloride (SOCl₂) or phosphorus trichloride (PCl₃) under reflux conditions. The reaction proceeds with the substitution of a hydrogen atom by a chlorine atom on the cyclobutane ring.
Industrial Production Methods
Industrial production of tert-butyl 3-chloro-3-phenylcyclobutane-1-carboxylate may involve continuous flow processes to enhance efficiency and yield. Flow microreactor systems have been developed for the direct introduction of tert-butoxycarbonyl groups into various organic compounds, providing a more sustainable and scalable approach compared to traditional batch processes .
化学反应分析
Types of Reactions
Tert-butyl 3-chloro-3-phenylcyclobutane-1-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles such as amines, alcohols, or thiols.
Reduction Reactions: The compound can be reduced using reagents like lithium aluminum hydride (LiAlH₄) to yield the corresponding alcohol.
Oxidation Reactions: Oxidation can be performed using oxidizing agents like potassium permanganate (KMnO₄) to introduce additional functional groups.
Common Reagents and Conditions
Substitution: Nucleophiles such as sodium azide (NaN₃) or potassium thiocyanate (KSCN) in polar aprotic solvents like dimethylformamide (DMF).
Reduction: Lithium aluminum hydride (LiAlH₄) in anhydrous ether.
Oxidation: Potassium permanganate (KMnO₄) in aqueous or alkaline conditions.
Major Products
Substitution: Formation of tert-butyl 3-azido-3-phenylcyclobutane-1-carboxylate or tert-butyl 3-thiocyanato-3-phenylcyclobutane-1-carboxylate.
Reduction: Formation of tert-butyl 3-phenylcyclobutan-1-ol.
Oxidation: Formation of tert-butyl 3-phenylcyclobutane-1,1-dicarboxylate.
科学研究应用
Tert-butyl 3-chloro-3-phenylcyclobutane-1-carboxylate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block for the preparation of various derivatives with potential biological activity.
Biology: Investigated for its potential as a bioactive compound in drug discovery and development. Its structural features make it a candidate for studying interactions with biological targets.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and coatings.
作用机制
The mechanism of action of tert-butyl 3-chloro-3-phenylcyclobutane-1-carboxylate involves its interaction with specific molecular targets. The compound can act as an electrophile, reacting with nucleophilic sites on biomolecules. This interaction can lead to the modification of proteins, enzymes, or nucleic acids, affecting their function and activity. The pathways involved may include covalent binding to active sites or the formation of reactive intermediates that further interact with cellular components .
相似化合物的比较
Similar Compounds
Tert-butyl 3-chloro-1-piperidine carboxylate: Similar in structure but contains a piperidine ring instead of a cyclobutane ring.
Tert-butyl 3-phenylcyclobutane-1-carboxylate: Lacks the chlorine atom, making it less reactive in certain substitution reactions.
Tert-butyl 3-bromo-3-phenylcyclobutane-1-carboxylate: Contains a bromine atom instead of chlorine, which can affect its reactivity and selectivity in chemical reactions.
Uniqueness
Tert-butyl 3-chloro-3-phenylcyclobutane-1-carboxylate is unique due to the presence of both a phenyl group and a chlorine atom on the cyclobutane ring. This combination imparts distinct reactivity and potential for diverse chemical transformations. The tert-butyl ester group also provides stability and facilitates its use as a protecting group in organic synthesis.
属性
分子式 |
C15H19ClO2 |
|---|---|
分子量 |
266.76 g/mol |
IUPAC 名称 |
tert-butyl 3-chloro-3-phenylcyclobutane-1-carboxylate |
InChI |
InChI=1S/C15H19ClO2/c1-14(2,3)18-13(17)11-9-15(16,10-11)12-7-5-4-6-8-12/h4-8,11H,9-10H2,1-3H3 |
InChI 键 |
BLPCLAMATMYBJJ-UHFFFAOYSA-N |
规范 SMILES |
CC(C)(C)OC(=O)C1CC(C1)(C2=CC=CC=C2)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-[[3-[4-(aminomethyl)triazol-1-yl]phenyl]methyl]-6-methyl-2,3-dihydro-1-benzothiophene-2-carboxamide;hydrochloride](/img/structure/B13549960.png)
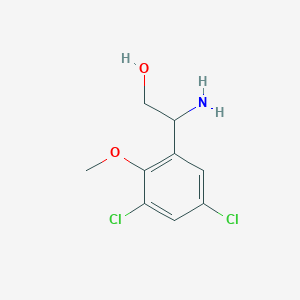
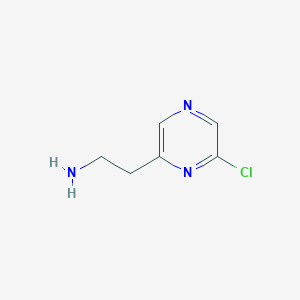
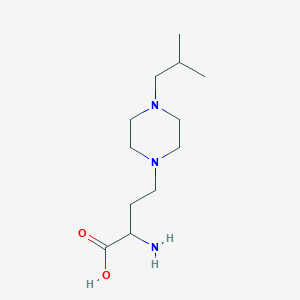
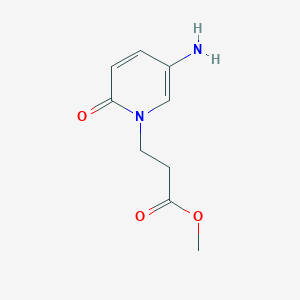
![Methyl 3-[5-(4-cyano-2-methylphenyl)-1,2,4-oxadiazol-3-yl]benzoate](/img/structure/B13549995.png)
![6-{[(Benzyloxy)carbonyl]amino}pyridine-2-carboxylicacid](/img/structure/B13550009.png)
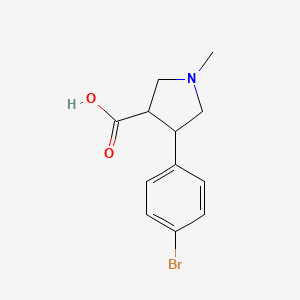
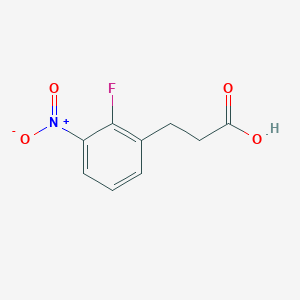
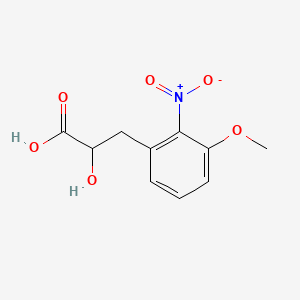
![Methyl 7-aminospiro[3.5]nonane-2-carboxylate hydrochloride](/img/structure/B13550025.png)
